![molecular formula C18H22ClF3N6O3 B4776807 3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]PROPANAMIDE](/img/structure/B4776807.png)
3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]PROPANAMIDE
Overview
Description
3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]PROPANAMIDE is a complex organic compound that features a pyrazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]PROPANAMIDE typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common method involves the use of Friedel-Crafts acylation followed by a series of reduction and nitration reactions . The reaction conditions often require specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the pyrazole ring allows for oxidation reactions, which can be facilitated by oxidizing agents.
Reduction: Reduction reactions can be performed on the functional groups attached to the pyrazole ring.
Substitution: The chlorine and trifluoromethyl groups can participate in substitution reactions, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the pyrazole ring.
Scientific Research Applications
3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]PROPANAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyrazole ring and its substituents can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Fluorinated Quinolines: These compounds share the presence of fluorine atoms and have similar applications in medicine and industry.
Trifluoromethylpyridine: Another compound with a trifluoromethyl group, known for its fungicidal activity.
3-Chlorobenzotrifluoride: A simpler compound with a trifluoromethyl group, used in various chemical reactions.
Uniqueness
What sets 3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]PROPANAMIDE apart is its unique combination of functional groups and the presence of both chlorine and trifluoromethyl substituents on the pyrazole ring
Properties
IUPAC Name |
3-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-[1-ethyl-5-(morpholine-4-carbonyl)pyrazol-4-yl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClF3N6O3/c1-3-27-15(17(30)26-6-8-31-9-7-26)12(10-23-27)24-13(29)4-5-28-11(2)14(19)16(25-28)18(20,21)22/h10H,3-9H2,1-2H3,(H,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKRYPXKPQHSEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)NC(=O)CCN2C(=C(C(=N2)C(F)(F)F)Cl)C)C(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClF3N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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